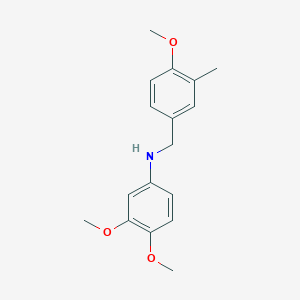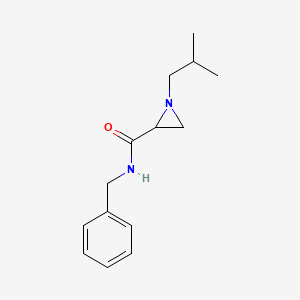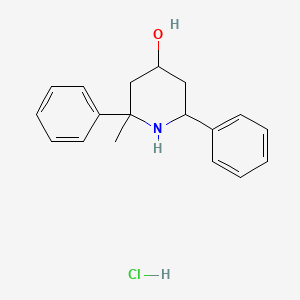
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, also known as FL-41, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FL-41 belongs to the class of cyclopropane carboxamide derivatives and is known to possess unique properties that make it a promising candidate for various scientific applications.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed to work by blocking certain types of light that are known to trigger migraines and cause photophobia. N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is thought to selectively absorb light in the 480-520 nm range, which is known to be particularly problematic for individuals with light sensitivity.
Biochemical and physiological effects:
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to have minimal toxicity and is generally well-tolerated by individuals. In addition to its potential therapeutic applications, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has also been investigated for its potential use in basic research. N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to have some antioxidant and anti-inflammatory properties, which may make it useful in studying various disease processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is its unique optical properties, which make it a useful tool for studying light sensitivity and related conditions. However, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is relatively expensive and may not be readily available in all research settings.
Orientations Futures
There are several potential future directions for research on N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide. One area of interest is its potential use in treating other conditions characterized by abnormal light sensitivity, such as certain types of epilepsy. Additionally, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide may have applications in the field of optometry, where it could be used to treat conditions such as dry eye syndrome. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, which may help to identify additional therapeutic applications for this promising compound.
In conclusion, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, or N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, is a promising compound that has gained significant attention in scientific research due to its unique properties and potential therapeutic applications. While more research is needed to fully understand its properties and potential applications, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide represents a promising area of research for scientists interested in studying light sensitivity and related conditions.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide involves the reaction of 2,2-bis(3-methylphenyl)cyclopropanecarboxylic acid with 2-fluoroaniline in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as ophthalmology, neurology, and psychiatry. In ophthalmology, N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to reduce the sensitivity to light in individuals with photophobia, a condition characterized by an abnormal sensitivity to light. N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has also been investigated for its potential use in treating migraines, as it has been shown to reduce the frequency and severity of migraines in some individuals.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-16-7-5-9-18(13-16)24(19-10-6-8-17(2)14-19)15-20(24)23(27)26-22-12-4-3-11-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUCTWHBFOKOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC=CC=C3F)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)

![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)

![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)


![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)
![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
